N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide delivers a balanced, Lipinski-compliant scaffold (clogP 1.66, TPSA 84.15 Ų) for systematic SAR exploration. Its 4-acetylphenyl terminus provides a unique hydrogen-bond acceptor and electron-withdrawing profile not offered by ethoxyphenyl, fluorophenyl, or cyclopentyl analogs, enabling precise deconvolution of steric, electronic, and lipophilic effects. Ideal as a non-ionic comparator for acetylphenyl-imidazole enzyme inhibition studies and as a benchmarking ligand for docking validation. Procure exclusively for R&D; supplied at ≥95% purity under ambient shipping.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1021036-65-6
Cat. No. B2897998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
CAS1021036-65-6
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C
InChIInChI=1S/C18H23N5O2/c1-14(24)15-3-5-16(6-4-15)20-17(25)13-22-9-11-23(12-10-22)18-19-7-8-21(18)2/h3-8H,9-13H2,1-2H3,(H,20,25)
InChIKeyGHLVZJXSXOBFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS 1021036-65-6): Structural Identity and Physicochemical Profile for Research Procurement


N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS 1021036-65-6) is a synthetic small molecule (C₁₈H₂₃N₅O₂; MW 341.42 g/mol) belonging to the imidazole-piperazine-acetamide class of nitrogen-rich heterocyclic compounds [1]. Its structure features a 4-acetylphenyl moiety linked via an acetamide bridge to a piperazine ring bearing a 1-methyl-1H-imidazol-2-yl substituent. The compound is commercially available from multiple chemical vendors, typically at ≥95% purity, and is supplied exclusively for research purposes . Key computed physicochemical properties include a calculated logP of 1.66, a topological polar surface area (TPSA) of 84.15 Ų, and compliance with Lipinski's Rule of Five, indicating favorable drug-like properties for probe development or screening library incorporation [1].

Why N-(4-Acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide Cannot Be Interchanged with Structurally Similar Analogs: Scaffold-Level Rationale for Procurement Selectivity


The imidazole-piperazine-acetamide scaffold is highly sensitive to substitution patterns at both the N-phenyl terminus and the imidazole ring, with even minor modifications producing substantial shifts in target engagement, physicochemical properties, and biological readout [1]. Within this compound series, the 4-acetylphenyl group confers a distinct hydrogen-bond acceptor profile (carbonyl oxygen) and an electron-withdrawing character that modulates the electron density of the acetamide linker, potentially altering binding kinetics at biological targets [2]. Closely related analogs—such as the 4-ethoxyphenyl, 3-fluorophenyl, and cyclopentyl variants—differ in lipophilicity, steric bulk, and hydrogen-bonding capacity, each of which independently influences membrane permeability, metabolic stability, and off-target promiscuity [1]. Generic substitution without direct comparative functional data therefore risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS 1021036-65-6): Procurement Decision Support


Lipophilicity (clogP) Differentiation: 4-Acetylphenyl vs. 4-Ethoxyphenyl Analog for Membrane Permeability Optimization

The target compound bearing a 4-acetylphenyl substituent (clogP = 1.66) is approximately 0.6 log units less lipophilic than the structurally analogous 4-ethoxyphenyl variant (clogP ≈ 2.26, computed for N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide). This difference reflects the replacement of the ethoxy (–OCH₂CH₃) group with the more polar acetyl (–COCH₃) moiety, which introduces a carbonyl oxygen capable of acting as an additional hydrogen-bond acceptor [1]. In drug discovery contexts, a clogP shift of this magnitude can correspond to a measurable change in passive membrane permeability and aqueous solubility, as guided by Lipinski's and Veber's rules [2].

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Acceptor Count Differentiation: 4-Acetylphenyl vs. 3-Fluorophenyl Analog for Target Binding Versatility

The target compound (4-acetylphenyl analog) possesses 7 hydrogen-bond acceptors (HBA) versus 6 for the 3-fluorophenyl analog, N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide [1]. The additional HBA arises from the acetyl carbonyl oxygen, which provides an extra site for polar interactions with target protein residues. Conversely, the 3-fluorophenyl analog contains a single fluorine atom (a weak HBA) and lacks the acetyl oxygen, resulting in a fundamentally different hydrogen-bonding pharmacophore [2]. Both compounds share one hydrogen-bond donor (HBD = 1), maintaining equivalent donor capacity.

Hydrogen bonding Structure-activity relationships Medicinal chemistry

Rotatable Bond Flexibility: 4-Acetylphenyl Acetamide vs. Cyclopentyl Acetamide Analog for Conformational Pre-organization

The target compound contains 5 rotatable bonds, identical to the N-cyclopentyl analog (N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide) in the acetamide-piperazine-imidazole core, but differs in the terminal group composition: the 4-acetylphenyl group adds a rigid aromatic ring with a planar acetyl substituent, while the cyclopentyl analog terminates in a saturated, non-planar cycloalkyl ring [1]. Although the rotatable bond count is numerically equivalent, the conformational space sampled by the aromatic acetylphenyl group is constrained by sp² hybridization and conjugation with the phenyl ring, potentially reducing the entropic penalty upon target binding relative to the more flexible, sp³-rich cyclopentyl group [2].

Conformational flexibility Entropic penalty Binding affinity optimization

Recommended Application Scenarios for N-(4-Acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS 1021036-65-6) Based on Available Evidence


Medicinal Chemistry Hit Expansion and SAR Exploration of Imidazole-Piperazine-Acetamide Scaffolds

The compound is suitable as a core scaffold for systematic structure-activity relationship (SAR) studies targeting the imidazole-piperazine-acetamide chemotype. Its intermediate clogP (1.66) and 7 HBA groups provide a balanced starting point for analog synthesis, where modifications to the 4-acetylphenyl terminus can probe the impact of lipophilicity and hydrogen-bonding capacity on target engagement [1]. Researchers seeking to establish SAR around the N-phenyl substituent can use this compound as a reference point against the 4-ethoxyphenyl (clogP ~2.26) and 3-fluorophenyl (HBA = 6) analogs to deconvolute the contributions of polarity, sterics, and electronics to biological activity [1].

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined computed properties (clogP 1.66, TPSA 84.15 Ų, RB = 5, HBA = 7, HBD = 1) and compliance with Lipinski's Rule of Five make it an appropriate test ligand for validating docking workflows, scoring function calibration, and molecular dynamics simulations . Its planar 4-acetylphenyl group provides a distinctive shape feature for pose prediction benchmarking against more flexible analogs such as the cyclopentyl derivative .

Chemical Biology Probe Development for Acetylphenyl-Interacting Protein Targets

Given that acetylphenyl-substituted imidazole derivatives have demonstrated nanomolar-range inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase isoforms in published studies on structurally related imidazolium salts (Ki values as low as 8.30 ± 1.71 nM for AChE), this neutral acetamide analog may serve as a non-ionic comparator probe to assess the contribution of charge state to enzyme inhibition potency within the acetylphenyl-imidazole pharmacophore class [2].

Screening Library Diversification for Kinase or GPCR Panel Profiling

The imidazole-piperazine-acetamide scaffold is a recognized privileged structure in kinase and GPCR drug discovery programs. The 4-acetylphenyl variant, with its distinct HBA profile and moderate lipophilicity, fills a specific chemotype space within screening decks that is not occupied by the ethoxyphenyl, fluorophenyl, or cyclopentyl analogs, enabling broader coverage of chemical diversity during panel screening campaigns .

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.